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Compound of Interest

Compound Name: Ammonium molybdate

Cat. No.: B1670391 Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of the crystal structure of active pharmaceutical ingredients and related

compounds is paramount. This technical guide provides an in-depth analysis of the crystal

structure of various ammonium molybdate species, crucial for fields ranging from materials

science to catalysis and beyond.

Ammonium molybdate is not a single entity but rather a family of inorganic compounds with

diverse stoichiometries and hydration states, each possessing a unique crystalline

arrangement. The most common of these is ammonium heptamolybdate tetrahydrate, though

other forms such as dimolybdate, monomolybdate, and octamolybdate are also of significant

scientific and industrial interest.[1][2][3] The precise arrangement of atoms within these crystals

dictates their physical and chemical properties, influencing their reactivity, solubility, and

bioavailability.

Crystal Structure of Key Ammonium Molybdate
Compounds
The determination of the crystal structures of ammonium molybdates has been primarily

achieved through single-crystal X-ray diffraction and neutron diffraction techniques.[4][5][6][7]

These methods have provided detailed insights into the atomic coordinates, unit cell

dimensions, and space group symmetries for several key species.
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Ammonium Heptamolybdate Tetrahydrate
((NH₄)₆Mo₇O₂₄·4H₂O)
Often referred to as ammonium paramolybdate, this is one of the most common forms of

ammonium molybdate.[1] Its crystal structure was definitively refined by Evans, Gatehouse,

and Leverett in 1975.[8] It crystallizes in the monoclinic system with the space group P2₁/c.[4]

[8] The structure is characterized by the complex heptamolybdate anion, [Mo₇O₂₄]⁶⁻, which

consists of seven molybdenum octahedra sharing edges and corners.[8] These polyanions are

held together in the crystal lattice by ammonium cations and water molecules through a

network of hydrogen bonds.

Parameter Value

Chemical Formula (NH₄)₆Mo₇O₂₄·4H₂O

Molar Mass 1235.86 g/mol

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions a = 8.3934(8) Å

b = 36.1703(45) Å

c = 10.4715(11) Å

β = 115.958(8)°

Volume 2859.5 Å³

Z (Formula units per unit cell) 4

Density (calculated) 2.498 g/cm³

Source: Evans, H.T., Jr.; Gatehouse, B. M.;

Leverett, P. (1975)[8]

Ammonium Dimolybdate ((NH₄)₂Mo₂O₇)
Ammonium dimolybdate crystallizes in the triclinic system with the space group P-1.[5][9] Its

structure is isomorphous with that of potassium dimolybdate and is composed of infinite chains
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of edge-sharing [MoO₆] octahedra, with adjacent pairs linked by [MoO₄] tetrahedra.[5] The

ammonium ions are situated between these chains.[5]

Parameter Value

Chemical Formula (NH₄)₂Mo₂O₇

Crystal System Triclinic

Space Group P-1

Unit Cell Dimensions a = 7.937(7) Å

b = 7.305(7) Å

c = 7.226(8) Å

α = 93.88(12)°

β = 114.33(7)°

γ = 82.58(13)°

Z (Formula units per unit cell) 2

Source: Armour, A. W.; Drew, M. G. B.; Mitchell,

P. C. H. (1975)[5]

Ammonium Monomolybdate ((NH₄)₂MoO₄)
Ammonium monomolybdate exhibits polymorphism, existing in at least two different crystalline

forms.[10] One form is isostructural with potassium molybdate and crystallizes in the monoclinic

space group C2/m.[10] A second monoclinic form crystallizes in the space group P2₁/n.[10] The

arrangement of the ammonium cations relative to the molybdate anions differs between the two

polymorphs, primarily due to variations in hydrogen bonding.[10]

Polymorph 1 (mS60)
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Parameter Value

Crystal System Monoclinic

Space Group C2/m

Unit Cell Dimensions a = 12.636(3) Å

b = 6.522(1) Å

c = 7.764(2) Å

β = 117.36(1)°

Volume 568.3(2) Å³

Z (Formula units per unit cell) 4

Source: ChemInform Abstract (2010)[10]

Polymorph 2 (mP60)

Parameter Value

Crystal System Monoclinic

Space Group P2₁/n

Unit Cell Dimensions a = 6.228(2) Å

b = 7.770(1) Å

c = 11.188(4) Å

β = 98.09(2)°

Volume 536.0(5) Å³

Source: ChemInform Abstract (2010)[10]

Ammonium Octamolybdate ((NH₄)₄Mo₈O₂₆)
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Ammonium octamolybdate is another important polyoxometalate. A new β-octamolybdate with

the formula [(C₇H₇N₂)₃(NH₄)]₂[Mo₈O₂₆]₂·4H₂O has been synthesized and characterized.[11]

This compound crystallizes in the triclinic system with the space group P-1.[11] The structure

consists of β-[Mo₈O₂₆]⁴⁻ anions, with the organic and ammonium cations linked to the inorganic

framework through hydrogen bonds.[11]

Parameter Value

Chemical Formula [(C₇H₇N₂)₃(NH₄)]₂[Mo₈O₂₆]₂·4H₂O

Crystal System Triclinic

Space Group P-1

Unit Cell Dimensions a = 12.0940(4) Å

b = 13.9373(6) Å

c = 15.0625(3) Å

α = 80.479(8)°

β = 83.013(2)°

γ = 66.694(5)°

Volume 2295.2(2) Å³

Z (Formula units per unit cell) 1

Source: ResearchGate Publication (2015)[11]

Experimental Protocols for Crystal Structure
Determination
The determination of the crystal structure of ammonium molybdates follows a well-

established workflow in crystallography.

Synthesis of Single Crystals
The initial and often most critical step is the growth of high-quality single crystals suitable for

diffraction experiments. For ammonium heptamolybdate tetrahydrate, a common method
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involves dissolving molybdenum trioxide in an excess of aqueous ammonia and allowing the

solution to evaporate slowly at room temperature.[1][12] As the ammonia evaporates, six-sided

transparent prisms of the tetrahydrate form.[1]

Single-Crystal X-ray Diffraction (SC-XRD)
This is the primary technique for determining the crystal structure of new compounds.

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic

X-ray beam (e.g., Mo-Kα or Cu-Kα radiation) is directed at the crystal.[4][13] The crystal is

rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray

beams) is recorded on a detector.

Structure Solution: The collected diffraction data is used to determine the unit cell

dimensions and space group. The initial positions of the heavy atoms (molybdenum) are

often determined using Patterson or direct methods.[5][9]

Structure Refinement: The atomic coordinates and other structural parameters are refined

using least-squares techniques to obtain the best fit between the observed and calculated

diffraction patterns.[5][9]

Neutron Diffraction
Neutron diffraction is a complementary technique to X-ray diffraction and is particularly useful

for accurately locating light atoms, such as hydrogen in ammonium ions and water molecules,

in the presence of heavy atoms like molybdenum.[6][7]

Sample Preparation: A powdered sample or a larger single crystal is used. For powder

diffraction, the sample is typically loaded into a sample holder.

Data Collection: The sample is placed in a neutron beam at a research reactor or spallation

source. The scattered neutrons are detected at various angles to produce a diffraction

pattern.

Data Analysis: The data is analyzed using Rietveld refinement to determine the crystal

structure, similar to the process for X-ray diffraction data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://en.wikipedia.org/wiki/Ammonium_heptamolybdate
https://www.atamanchemicals.com/ammonium-molybdate_u33274/
https://en.wikipedia.org/wiki/Ammonium_heptamolybdate
https://pubs.usgs.gov/publication/70001205
https://pubs.rsc.org/en/content/articlelanding/1975/dt/dt9750000505
https://pubs.rsc.org/en/content/articlelanding/1975/dt/dt9750001493
https://pubs.rsc.org/en/content/articlelanding/1975/dt/dt9750001493/unauth
https://pubs.rsc.org/en/content/articlelanding/1975/dt/dt9750001493
https://pubs.rsc.org/en/content/articlelanding/1975/dt/dt9750001493/unauth
https://pubs.rsc.org/en/content/articlelanding/1994/ft/ft9949003579/unauth
https://www.psi.ch/sites/default/files/import/industry/DienstleistungenTabelle/NUM-F08-D-10.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Workflow for Crystal Structure Analysis
The general workflow for determining the crystal structure of a compound like ammonium
molybdate can be visualized as a series of interconnected steps.
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General workflow for crystal structure determination.
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This guide provides a foundational understanding of the crystal structures of common

ammonium molybdate species. The detailed crystallographic data presented in a structured

format, along with an overview of the experimental methodologies, serves as a valuable

resource for researchers and professionals in various scientific disciplines. The precise

knowledge of these crystal structures is a critical component in the rational design of new

materials and in understanding the chemical behavior of these versatile compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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